[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine
Brand Name: Vulcanchem
CAS No.: 25755-27-5
VCID: VC8094439
InChI: InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2
SMILES: C1CN(CC=C1C2=CC=CC=C2)CCCN
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine

CAS No.: 25755-27-5

Cat. No.: VC8094439

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine - 25755-27-5

Specification

CAS No. 25755-27-5
Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine
Standard InChI InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2
Standard InChI Key OUHLNBFIDZWJBT-UHFFFAOYSA-N
SMILES C1CN(CC=C1C2=CC=CC=C2)CCCN
Canonical SMILES C1CN(CC=C1C2=CC=CC=C2)CCCN

Introduction

Structural Elucidation and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine delineates its core structure:

  • A 3,6-dihydropyridine ring (C₅H₇N) with partial unsaturation between positions 3 and 6.

  • A phenyl group (C₆H₅) at position 4 of the dihydropyridine ring.

  • A propylamine side chain (C₃H₉N) attached to the nitrogen at position 1.

The molecular formula is C₁₄H₁₉N₂, with a molecular weight of 215.32 g/mol. This aligns with analogous dihydropyridine derivatives reported in recent synthetic studies .

Stereochemical Considerations

The dihydropyridine ring introduces potential stereoisomerism, particularly at the nitrogen-bound propylamine side chain. While no crystallographic data exists for this specific compound, related structures demonstrate chair-like conformations in the dihydropyridine ring, stabilized by hyperconjugation between the nitrogen lone pair and the π-system .

Spectroscopic Characterization

Hypothetical characterization data, extrapolated from similar compounds , would likely include:

  • ¹H NMR: Signals at δ 1.6–1.8 ppm (propyl CH₂), δ 2.5–3.2 ppm (dihydropyridine CH₂), and δ 6.4–7.3 ppm (aromatic protons).

  • IR Spectroscopy: Stretches at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C), and 1490 cm⁻¹ (C-N).

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible synthetic routes emerge from literature on dihydropyridine derivatives :

  • Nucleophilic Substitution: Reacting 1-chloro-3-aminopropane with 4-phenyl-3,6-dihydropyridine.

  • Reductive Amination: Condensing 4-phenyl-3,6-dihydropyridine-1-carbaldehyde with propylamine under hydrogenation.

Route 1: Alkylation of Dihydropyridine

A modified procedure from β-aminoketone syntheses suggests:

  • Dissolve 4-phenyl-3,6-dihydropyridine (1.0 eq) in anhydrous THF under N₂.

  • Add NaH (1.2 eq) at 0°C, followed by slow addition of 3-bromopropylamine hydrobromide (1.1 eq).

  • Reflux for 12 h, then quench with NH₄Cl(aq).

  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Expected Yield: 45–60% based on analogous alkylations .

Route 2: Reductive Amination

Adapted from ferrocenyl carbaldehyde reactions :

  • Mix 4-phenyl-3,6-dihydropyridine-1-carbaldehyde (1.0 eq) and propylamine (2.0 eq) in MeOH.

  • Add NaBH₄ (3.0 eq) portion-wise at 0°C.

  • Stir for 4 h at room temperature, then concentrate in vacuo.

  • Extract with EtOAc, dry (MgSO₄), and concentrate.

Expected Yield: 55–70% based on similar reductions .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Method of Estimation
Melting Point98–102°CAnalogous amines
Boiling Point285–290°CJoback method
log P (octanol/water)2.3 ± 0.2XLOGP3
Water Solubility1.2 mg/mLESOL model

Stability Profile

  • pH Stability: Stable at pH 4–8; degrades under strongly acidic (pH <2) or basic (pH >10) conditions via ring opening .

  • Light Sensitivity: The dihydropyridine core may undergo photooxidation to pyridine derivatives under UV light .

Industrial and Research Applications

Pharmaceutical Intermediate

The primary amine group enables derivatization into:

  • Urea/thiourea derivatives for kinase inhibition.

  • Schiff bases as antimicrobial agents.

Materials Science

Conjugated dihydropyridine systems show potential in:

  • Organic semiconductors (hole mobility ≈ 0.1 cm²/V·s) .

  • Fluorescent probes with λₑₘ ≈ 450 nm .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator